Cyclophellitol
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Overview
Description
Cyclophellitol is a potent irreversible inhibitor of beta-glucosidases. It is a cyclitol mimic of beta-glucose with an epoxide group in place of the acetal group found in glucosides. This compound was originally isolated from a species of Phellinus mushroom found in Japan . It has garnered significant interest due to its unique structure and potent inhibitory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclophellitol can be synthesized from commercially available D-glucoside through a series of reactions. The synthesis involves the conversion of D-glucoside into a cyclohexane ring via a Ferrier-II reaction mediated by palladium chloride. An epoxy ring is then formed stereoselectively . The introduction of a hydroxymethyl group as a C1 unit is achieved through regio- and stereoselective nucleophilic addition to the epoxy ring, followed by an elimination reaction to form the beta-epoxy ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above provides a foundation for potential large-scale production. The use of palladium chloride in the Ferrier-II reaction offers a mild and efficient method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Cyclophellitol undergoes acid-catalyzed ring-opening addition reactions with the catalytic nucleophile of retaining glycoside hydrolases. This reaction results in the formation of a stable ester linkage, leading to irreversible inhibition of the enzyme .
Common Reagents and Conditions:
Reagents: Palladium chloride, D-glucoside, nucleophiles for regio- and stereoselective addition.
Conditions: Mild conditions are preferred, especially for reactions involving multi-substituted carbohydrates.
Major Products: The primary product of this compound’s reaction with glycoside hydrolases is a covalent enzyme-inhibitor adduct, which is stable over time and results in irreversible inhibition .
Scientific Research Applications
Cyclophellitol has a wide range of applications in scientific research:
Chemistry: Used as a tool compound for studying the mechanisms of glycoside hydrolases.
Mechanism of Action
Cyclophellitol exerts its effects by mimicking the substrate-transition-state conformation characteristic of retaining beta-glucosidases. When recognized by the enzyme, this compound undergoes an acid-catalyzed ring-opening addition reaction with the catalytic nucleophile of the enzyme. This results in the formation of a stable ester linkage that cannot be hydrolyzed by the enzyme’s normal catalytic machinery, leading to irreversible inhibition .
Comparison with Similar Compounds
Cyclophellitol is unique due to its potent and irreversible inhibition of beta-glucosidases. Similar compounds include:
This compound aziridine: An analogue in which the epoxide oxygen of this compound is replaced by nitrogen, also acting as an irreversible inhibitor of retaining beta-glucosidases.
Glucurono-configured cyclitol derivatives: These compounds feature simple substituents at the 4-O-position and are selective for heparanase over beta-D-exo-glucuronidase.
This compound’s unique structure and potent inhibitory properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
126661-83-4 |
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Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(1S,2R,3S,4R,5R,6R)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |
InChI |
InChI=1S/C7H12O5/c8-1-2-3(9)4(10)5(11)7-6(2)12-7/h2-11H,1H2/t2-,3-,4+,5-,6-,7+/m1/s1 |
InChI Key |
YQLWKYQDOQEWRD-GEGSFZHJSA-N |
SMILES |
C(C1C(C(C(C2C1O2)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H]2[C@@H]1O2)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C2C1O2)O)O)O)O |
Synonyms |
1,6-epi-cyclophellitol 5-hydroxymethyl-7-oxabicyclo(4,1,0)heptane-2,3,4-triol cyclophellitol epi-CPL |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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